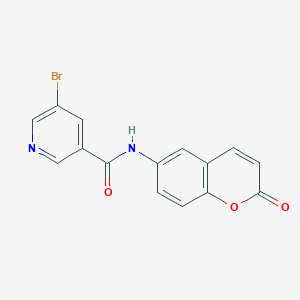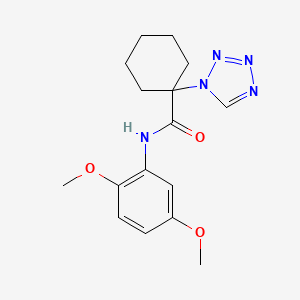
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Scientific Research Applications
5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its antitumor effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of 5-bromo-N~3~-(2-oxo-2H-chromen-6-yl)nicotinamide.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin core structure and exhibit comparable biological activities.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These derivatives also possess antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the nicotinamide moiety enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C15H9BrN2O3 |
|---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
5-bromo-N-(2-oxochromen-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-5-10(7-17-8-11)15(20)18-12-2-3-13-9(6-12)1-4-14(19)21-13/h1-8H,(H,18,20) |
InChI Key |
CVDXRUIOPKTAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180889.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B12180896.png)
![N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12180897.png)
![methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12180898.png)
![N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180902.png)
![4-chloro-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12180904.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12180906.png)
methanone](/img/structure/B12180909.png)

![2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide](/img/structure/B12180919.png)

![1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B12180928.png)
![7-[(4-Phenylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol](/img/structure/B12180933.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B12180953.png)
